molecular formula C8H8N2NaO3S+ B13000726 3-(Sulfamoylmethyl)-1,2-benzisoxazole sodium salt

3-(Sulfamoylmethyl)-1,2-benzisoxazole sodium salt

Cat. No.: B13000726
M. Wt: 235.22 g/mol
InChI Key: QVADSMGRZHVGPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Zonisamidesodium is synthesized through a series of chemical reactions starting from 1,2-benzisoxazoleThe process typically involves the use of reagents such as sodium benzoate, citric acid monohydrate, and tri-sodium phosphate . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of zonisamidesodium involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediate compounds, followed by purification steps such as crystallization and filtration. The final product is then formulated into various dosage forms, including capsules and oral suspensions .

Chemical Reactions Analysis

Types of Reactions

Zonisamidesodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzisoxazole compounds.

Scientific Research Applications

Zonisamidesodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zonisamidesodium

Zonisamidesodium is unique due to its dual mechanism of action, which involves both sodium and calcium channel inhibition. This makes it effective in patients who are resistant to other antiepileptic drugs. Additionally, its long half-life allows for once-daily dosing, improving patient compliance .

Properties

Molecular Formula

C8H8N2NaO3S+

Molecular Weight

235.22 g/mol

IUPAC Name

sodium;1,2-benzoxazol-3-ylmethanesulfonamide

InChI

InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12);/q;+1

InChI Key

QVADSMGRZHVGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na+]

Origin of Product

United States

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